molecular formula C14H16N2O2 B13940714 N-(4-hydroxybutyl)quinoline-6-carboxamide

N-(4-hydroxybutyl)quinoline-6-carboxamide

Cat. No.: B13940714
M. Wt: 244.29 g/mol
InChI Key: RKAIDSSGAQROHB-UHFFFAOYSA-N
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Description

N-(4-hydroxybutyl)quinoline-6-carboxamide is a chemical compound that belongs to the quinoline carboxamide family This compound is characterized by the presence of a quinoline ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxybutyl)quinoline-6-carboxamide typically involves the reaction of quinoline-6-carboxylic acid with 4-hydroxybutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), which facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxybutyl)quinoline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and halogenating agents such as N-bromosuccinimide (NBS) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxybutyl group may yield a quinoline-6-carboxamide derivative with a carbonyl group, while substitution reactions may yield halogenated quinoline derivatives .

Scientific Research Applications

N-(4-hydroxybutyl)quinoline-6-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-(4-hydroxybutyl)quinoline-6-carboxamide can be compared with other quinoline carboxamide derivatives, such as:

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-(4-hydroxybutyl)quinoline-6-carboxamide

InChI

InChI=1S/C14H16N2O2/c17-9-2-1-7-16-14(18)12-5-6-13-11(10-12)4-3-8-15-13/h3-6,8,10,17H,1-2,7,9H2,(H,16,18)

InChI Key

RKAIDSSGAQROHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)NCCCCO)N=C1

Origin of Product

United States

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